molecular formula C4H11N3O3 B3334099 2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate CAS No. 335081-01-1

2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate

Cat. No.: B3334099
CAS No.: 335081-01-1
M. Wt: 150.14 g/mol
InChI Key: MEJYXFHCRXAUIL-VZHAHHFWSA-N
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Description

2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid hydrate is a substituted acetic acid derivative featuring an aminocarbonimidoyl group (-NH-C(=NH)-NH₂) and a methylamino (-NH-CH₃) substituent. The hydrate form indicates the presence of water molecules in its crystalline structure, which influences its stability and solubility.

Properties

IUPAC Name

2-[(C-aminocarbonimidoyl)-methylamino]acetic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2/i4+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJYXFHCRXAUIL-VZHAHHFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=N)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)[13C](=N)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584301
Record name N-(~13~C)Carbamimidoyl-N-methylglycine--water (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335081-01-1
Record name N-(~13~C)Carbamimidoyl-N-methylglycine--water (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID10584301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 335081-01-1
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate typically involves the reaction of sarcosine (N-methylglycine) with cyanamide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as water or ethanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and filtration. The final product is then dried and packaged for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form creatinine, a cyclic derivative.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride for reduction reactions.

    Substitution Reagents: Acyl chlorides or anhydrides for acylation reactions.

Major Products Formed

    Creatinine: Formed through oxidation.

    Acylated Derivatives: Formed through substitution reactions with acyl chlorides or anhydrides.

Scientific Research Applications

2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a buffer in various chemical reactions.

    Biology: Studied for its role in cellular energy metabolism and muscle physiology.

    Medicine: Investigated for its potential therapeutic effects in conditions like muscular dystrophy and neurodegenerative diseases.

    Industry: Used as an additive in health care products and nutritional supplements

Mechanism of Action

The primary mechanism of action of 2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate involves its conversion to phosphocreatine in muscle cells. This reaction is catalyzed by the enzyme creatine kinase. Phosphocreatine serves as a rapid source of high-energy phosphate groups to regenerate ATP from adenosine diphosphate (ADP) during intense physical activity . This process helps maintain energy levels in cells, particularly in muscle and brain tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-[(Carbamoylamino)imino]acetic Acid (CAS: 928-73-4)
  • Structure: Replaces the aminocarbonimidoyl group with a carbamoylimino (-NH-C(=O)-NH-) moiety.
  • Properties: Exhibits tautomerism between imino and carbonyl forms, affecting reactivity. The compound forms hydrogen-bonded networks in its crystal structure, similar to the hydrate form of the target compound .
  • Applications : Used in studies of anti-inflammatory agents due to its dicarbonic acid derivatives .
2-(Methylamino)-2-phenylacetic Acid Hydrochloride (CAS: 28544-42-5)
  • Structure: Substitutes the aminocarbonimidoyl group with a phenyl ring and includes a hydrochloride salt.
  • Properties : Enhanced solubility in polar solvents due to ionic character. The phenyl group introduces steric hindrance, reducing intramolecular cyclization observed in other analogs .
  • Applications : Intermediate in pharmaceutical synthesis (e.g., N-methyl-DL-phenylglycine derivatives) .
2-(Dimethylamino)acetic Acid (CAS: 1118-68-9)
  • Structure: Replaces the aminocarbonimidoyl group with a dimethylamino (-N(CH₃)₂) group.
  • Properties: Higher basicity (pKa ~8.5) compared to the target compound. Soluble in water, ethanol, and DMSO, with a molecular weight of 103.12 g/mol .
  • Applications : Precursor for surfactants and ligands in coordination chemistry .

Hydrate and Solvate Comparisons

Methyl 2-[(Carbamoylamino)imino]acetonitrile Ethanol Monosolvate Monohydrate
  • Structure: Contains ethanol and water in its crystal lattice, analogous to the hydrate form of the target compound.
  • Crystallography: Monoclinic (P21/c space group) with a 2D hydrogen-bonded network stabilized by N-H···O interactions. Similar packing motifs suggest shared stability profiles .
  • Relevance : Highlights the role of solvate molecules in modulating solubility and crystal morphology .
Sarcosine (2-(Methylamino)acetic Acid)
  • Structure: Simplest analog, lacking the aminocarbonimidoyl group.
  • Properties : Naturally occurring in muscle tissue; synthesized from chloroacetic acid and methylamine. Water-soluble and metabolically active .
  • Applications : Studied for roles in prostate cancer progression and as a biomarker .
N-Acetyl-L-Histidine Monohydrate
  • Structure: Contains an imidazole ring and acetylated amino group.
  • Properties : Hydrate form enhances stability in aqueous solutions. Used in ophthalmology for neuroprotective effects .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility
Target Compound* C₄H₈N₄O₂·H₂O 178.15 (anhydrous) Aminocarbonimidoyl, methylamino Limited (polar solvents)
2-[(Carbamoylamino)imino]acetic Acid C₃H₆N₄O₂ 130.11 Carbamoylimino DMSO, water
2-(Dimethylamino)acetic Acid C₄H₉NO₂ 103.12 Dimethylamino Water, ethanol
2-(Methylamino)-2-phenylacetic Acid HCl C₉H₁₂NO₂·HCl 217.66 Phenyl, hydrochloride Polar solvents

Table 2: Crystallographic Data

Compound Crystal System Space Group Hydrogen Bonding Network Reference
Methyl 2-[(Carbamoylamino)imino]acetonitrile Ethanol Monosolvate Monohydrate Monoclinic P21/c 2D network (N-H···O, O-H···O)
Target Compound (Hypothetical) Monoclinic P21/c Likely similar to above -

Key Findings and Challenges

Synthesis Challenges: Intramolecular cyclization and competing reactions (e.g., benzoxazinone formation) are common in analogs with acylaminobenzoic acid chlorides .

Solubility Trends : Ionic derivatives (e.g., hydrochlorides) exhibit higher solubility than neutral hydrates .

Biological Activity

2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid; hydrate, also known as a derivative of amino acids, has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an aminocarbonimidoyl group attached to a methylaminoacetic acid backbone. This configuration is significant for its interaction with various biological targets.

The biological activity of 2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid primarily involves:

  • Receptor Interaction : The compound is believed to interact with specific receptors in the body, influencing various signaling pathways.
  • Metabolic Pathways : It may be metabolized by enzymes such as CYP450, affecting its efficacy and bioavailability.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that derivatives of amino acids exhibit antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by influencing cytokine production.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through antioxidant mechanisms.

Data Table: Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi ,
Anti-inflammatoryReduces cytokine levels in vitro
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Studies

  • Antimicrobial Activity : A study investigated the efficacy of 2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid against common bacterial strains. Results indicated significant inhibition of growth in E. coli and S. aureus, showcasing its potential as an antimicrobial agent.
  • Neuroprotection : In a rodent model of oxidative stress, administration of the compound resulted in reduced neuronal damage and improved behavioral outcomes, suggesting its role in neuroprotection.

Research Findings

Recent research has focused on the pharmacological properties of 2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid. Key findings include:

  • Cell Signaling Modulation : The compound has been shown to influence pathways related to apoptosis and cell survival, indicating its potential therapeutic roles in cancer treatment.
  • Synergistic Effects : When used in combination with other drugs, it may enhance therapeutic efficacy, particularly in antibiotic regimens.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid hydrate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of aminocarbonimidoyl derivatives with methylaminoacetic acid precursors. A key step is the formation of the hydrazide or carbamoyl intermediate, followed by hydration. Purification often employs recrystallization using aqueous ethanol or methanol, with monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate/methanol 8:2). Column chromatography (silica gel, gradient elution) is recommended for removing unreacted starting materials .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR (DMSO-d6) to confirm the presence of amine (-NH2_2, δ 2.8–3.2 ppm), methylamino (-NCH3_3, δ 2.5–2.7 ppm), and carboxylic acid (-COOH, δ 12–13 ppm) groups.
  • IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch).
  • X-ray crystallography : Resolve hydrate lattice structure, as seen in analogous compounds like {2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate (space group P21_1/c, Z=4) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : While specific toxicological data are limited, structurally related carbamoyl derivatives (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) require PPE (gloves, goggles, fume hood) due to potential respiratory irritation. In case of exposure, immediate rinsing with water and medical consultation are advised .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the InChI-derived 3D structure (e.g., InChI=1S/C8H15NO2.ClH/c9-8...). Focus on binding affinity to enzymes like aminopeptidases or kinases, leveraging homology models from PubChem data. Validate predictions with SPR (surface plasmon resonance) assays .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from hydration state variability or impurities. Use:

  • HPLC-MS : Quantify hydrate vs. anhydrous forms (retention time shifts ±0.5 min).
  • Dose-response assays : Test across multiple cell lines (e.g., HEK293, HepG2) with controlled hydration conditions. Cross-reference with structural analogs like Amino(2,4-dimethoxyphenyl)acetic Acid to isolate functional group contributions .

Q. What experimental designs optimize the study of its reaction mechanisms (e.g., hydrolysis or acyl transfer)?

  • Methodological Answer : Employ isotopic labeling (e.g., 15^{15}N or 13^{13}C) to trace reaction pathways. For hydrolysis studies:

  • Kinetic analysis : Monitor pH-dependent degradation (pH 2–12) via UV-Vis spectroscopy (λ = 260 nm).
  • Quench-flow techniques : Capture transient intermediates (e.g., tetrahedral oxyanion) in sub-second timescales .

Key Research Recommendations

  • Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 6 hours for analogous thiazole derivatives) .
  • Biological Screening : Prioritize targets implicated in neurodegenerative diseases (e.g., NMDA receptors), leveraging the compound’s amine-carboxylic acid motif .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate
Reactant of Route 2
Reactant of Route 2
2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate

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